N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as opioid compounds . These compounds often target opioid receptors, which play a crucial role in pain perception and reward.
Mode of Action
If it acts similarly to other opioid compounds, it may bind to opioid receptors in the brain and spinal cord, blocking pain signals and inducing a sense of euphoria .
Biochemical Pathways
The compound may potentially affect the opioidergic pathway, which is involved in pain perception and reward. Activation of this pathway can lead to analgesic effects and feelings of well-being .
Pharmacokinetics
Like other opioid compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Long-term use could potentially lead to tolerance and dependence .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic conditions could potentially affect the compound’s stability, while the presence of other substances could influence its absorption and distribution .
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1448070-86-7 |
Molecular Formula | C21H25N3O4S |
Molecular Weight | 415.5 g/mol |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
1. Antimicrobial Activity :
Research indicates that sulfonamide derivatives possess antimicrobial properties. The sulfonamide group in this compound may contribute to its efficacy against bacterial strains by inhibiting the synthesis of folic acid, a vital nutrient for bacterial growth.
2. Antitumor Activity :
Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. The benzoxazole moiety is known for its potential anticancer properties, possibly through the modulation of signaling pathways involved in cell proliferation and survival.
3. Neuropharmacological Effects :
Given the presence of the benzylpiperidine structure, this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could lead to potential applications in treating neurological disorders.
Antimicrobial Studies
A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be in the range of 8–32 μg/mL for effective compounds .
Antitumor Activity
In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that compounds with benzoxazole derivatives showed IC50 values ranging from 10 to 50 μM, indicating potential cytotoxic effects . Further research is needed to elucidate the specific pathways through which this compound exerts its effects.
Neuropharmacological Research
Preliminary pharmacological evaluations indicated that compounds containing piperidine rings can influence dopaminergic and serotonergic systems, potentially leading to anxiolytic or antidepressant effects. A study highlighted that similar compounds reduced anxiety-like behaviors in rodent models .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-23-19-13-18(7-8-20(19)28-21(23)25)29(26,27)22-14-16-9-11-24(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATBAUONZVZZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CC=CC=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.